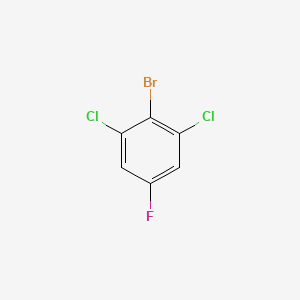

2-Bromo-1,3-dichloro-5-fluorobenzene

説明

2-Bromo-1,3-dichloro-5-fluorobenzene is an organic compound that is used in various scientific research applications. It is a colorless solid and is insoluble in water but soluble in organic solvents. It is a versatile compound that can be used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is used in a variety of organic reactions and has a wide range of applications in scientific research.

科学的研究の応用

Photoactive Cross-linking Reagents

2-Bromo-1,3-dichloro-5-fluorobenzene and its derivatives have been explored for their potential in polymer chemistry. The triazidation of similar halogenated benzenes has been studied, revealing that these compounds can undergo selective reactions to form triazidobenzenes. Such products may find practical use as photoactive cross-linking reagents, offering new opportunities for the development of novel polymeric materials with enhanced properties (Chapyshev & Chernyak, 2013).

Synthesis of Fluorinated Benzoic Acids

The compound has been implicated in studies exploring the chemoselectivity of cobalt-catalysed carbonylation reactions. These reactions are significant for synthesizing various fluorobenzoic acid derivatives from halogenated benzenes, demonstrating a method to produce these valuable chemical intermediates efficiently. This research underscores the importance of this compound in developing universal preparation methods for fluorinated organic compounds, highlighting its role in facilitating advancements in organic synthesis (Boyarskiy et al., 2010).

Mechanistic Insights in Organic Reactions

Further, the electrochemical reductive cleavage of carbon–heteroatom bonds in halogenated benzene derivatives, including those similar to this compound, offers mechanistic insights into the reactions involving these compounds. Such studies are crucial for understanding the fundamental processes in organic chemistry, particularly the dynamics of electron transfer and the role of radical intermediates in reaction mechanisms (Prasad & Sangaranarayanan, 2004).

Photodissociation Studies

Investigations into the ultraviolet photodissociation of halogenated benzenes, akin to this compound, provide valuable information on the energy distributions of photofragments. These studies contribute to a deeper understanding of the photophysics and photochemistry of halogenated aromatic compounds, which is essential for applications in materials science and the development of light-responsive materials (Gu et al., 2001).

Safety and Hazards

2-Bromo-1,3-dichloro-5-fluorobenzene may be harmful if swallowed and enters airways . It can cause skin irritation and may cause an allergic skin reaction . It may also cause respiratory irritation and can cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

2-bromo-1,3-dichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXAPJFZNJFFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611326 | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263333-82-0 | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263333820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-dichloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B738PS7GSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)